molecular formula C10H13N3 B14197821 N,N,2-Trimethyl-2H-indazol-7-amine CAS No. 918903-55-6

N,N,2-Trimethyl-2H-indazol-7-amine

Cat. No.: B14197821
CAS No.: 918903-55-6
M. Wt: 175.23 g/mol
InChI Key: QPUVZMABYRUFMT-UHFFFAOYSA-N
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Description

N,N,2-Trimethyl-2H-indazol-7-amine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-Trimethyl-2H-indazol-7-amine typically involves the formation of the indazole ring followed by methylation. One common method includes the reaction of 2-azidobenzaldehydes with amines, leading to the formation of the indazole core . The methylation steps can be achieved using methyl iodide in the presence of a base such as cesium carbonate in dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N,N,2-Trimethyl-2H-indazol-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,2-trimethyl-2H-indazol-7-one, while reduction can produce this compound derivatives .

Scientific Research Applications

N,N,2-Trimethyl-2H-indazol-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-2H-indazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: N,N,2-Trimethyl-2H-indazol-7-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

918903-55-6

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N,N,2-trimethylindazol-7-amine

InChI

InChI=1S/C10H13N3/c1-12(2)9-6-4-5-8-7-13(3)11-10(8)9/h4-7H,1-3H3

InChI Key

QPUVZMABYRUFMT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)N(C)C

Origin of Product

United States

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